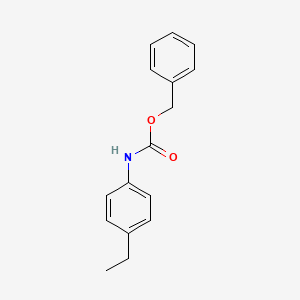
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester is an organic compound with the molecular formula C_16H_17NO_2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a (4-ethylphenyl) group and the hydroxyl group is replaced by a phenylmethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be synthesized through a reaction between (4-ethylphenyl)amine and phenylmethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form (4-ethylphenyl)amine and phenylmethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamates and phenols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (4-ethylphenyl)amine and phenylmethanol.
Oxidation: Carbamates and phenols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-ethylphenyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis to release (4-ethylphenyl)amine, which can then interact with enzyme active sites. The compound may also act as an inhibitor by binding to the enzyme and preventing substrate access.
Comparación Con Compuestos Similares
Carbamic acid, (4-ethylphenyl)-, phenylmethyl ester can be compared with other similar compounds such as:
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of a phenylmethyl ester group.
Carbamic acid, (4-ethylphenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
93008-63-0 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
benzyl N-(4-ethylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17-16(18)19-12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) |
Clave InChI |
KPSYLGSZZLYNGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




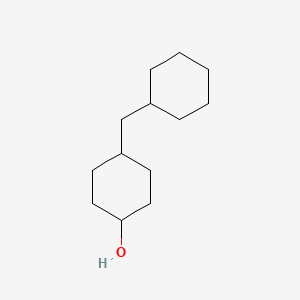
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
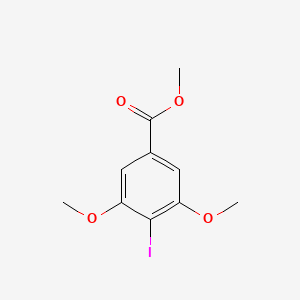
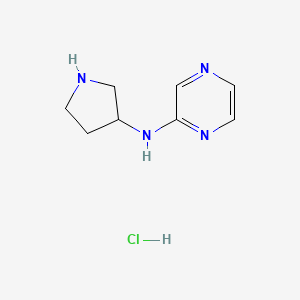
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)


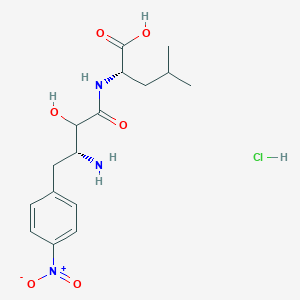

![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)

![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
